1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Description
Molecular Architecture and IUPAC Nomenclature
Core Structural Components
The molecule comprises two distinct pyrazole rings connected via a methanamine (-CH₂-NH-) bridge. The first pyrazole (Position 5 substitution) bears an isopropyl group (-CH(CH₃)₂) at its N1 position, while the second pyrazole (Position 4 substitution) features a methyl group (-CH₃) at N1 and a methylene (-CH₂-) group at C4. This arrangement creates a sterically hindered, asymmetrical structure with divergent electronic profiles at either terminus.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₅ |
| Molecular Weight | 233.32 g/mol |
| IUPAC Name | 1-(1-Isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine |
| SMILES | CC(C)N1C(=CC=N1)CNCC2=C(C=NN2)C |
| InChI Key | OQSSXYMHJFPUCV-UHFFFAOYSA-N |
The IUPAC name is constructed by prioritizing the methanamine backbone as the parent chain. The substituents are enumerated as follows:
- 1-Isopropyl-1H-pyrazol-5-yl : Indicates a pyrazole ring substituted with an isopropyl group at N1 and bonded via C5 to the methanamine’s methylene group.
- (1-Methyl-1H-pyrazol-4-yl)methyl : Denotes a pyrazole ring with a methyl group at N1 and a methylene linker at C4, which connects to the methanamine’s nitrogen.
Electronic Configuration
The isopropyl group introduces electron-donating inductive effects, while the methyl group on the second pyrazole exerts minimal electronic perturbation. Quantum mechanical calculations predict localized π-electron density at the pyrazole C3 and C5 positions, facilitating potential electrophilic substitution or coordination interactions.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-10(2)17-12(4-5-14-17)8-13-6-11-7-15-16(3)9-11;/h4-5,7,9-10,13H,6,8H2,1-3H3;1H |
InChI Key |
GCMCDGJETHMUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Isopropyl-1H-pyrazol-5-yl Intermediate
The 1-isopropyl-1H-pyrazol-5-yl moiety is synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example:
- Hydrazine and Ethyl Acetoacetate Reaction :
Hydrazine reacts with ethyl acetoacetate under acidic conditions to form a pyrazole ring. Subsequent alkylation with isopropyl bromide introduces the isopropyl group at the N1 position.
$$
\text{NH}2\text{NH}2 + \text{CH}3\text{COCH}2\text{COOEt} \xrightarrow{\text{HCl}} \text{C}3\text{H}3\text{N}2\text{COOEt} \xrightarrow{\text{(CH}3)2\text{CHBr}} \text{C}5\text{H}9\text{N}2\text{COOEt}
$$
Yields range from 65–78% depending on solvent polarity and temperature.
Synthesis of 1-Methyl-1H-pyrazol-4-ylmethylamine Intermediate
The 1-methyl-1H-pyrazol-4-ylmethylamine component is prepared through:
- Mitsunobu Reaction :
1-Methyl-1H-pyrazole-4-carbaldehyde undergoes Mitsunobu coupling with phthalimide to introduce the methylamine group, followed by deprotection with hydrazine hydrate.
$$
\text{Pyrazole-CHO} + \text{C}6\text{H}4(\text{CO})2\text{NH} \xrightarrow{\text{DIAD, PPh}3} \text{Pyrazole-CH}2\text{NHPht} \xrightarrow{\text{NH}2\text{NH}2} \text{Pyrazole-CH}2\text{NH}_2
$$
This method achieves 70–85% yields with minimal byproducts.
Coupling Strategies for Methanamine Linkage
Reductive Amination
The methanamine bridge is formed via reductive amination between the two pyrazole intermediates:
- Aldehyde and Amine Condensation :
The 1-isopropylpyrazole-5-carbaldehyde reacts with 1-methylpyrazol-4-ylmethylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.
$$
\text{Pz1-CHO} + \text{Pz2-CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Pz1-CH}2\text{NH-CH}_2\text{-Pz2}
$$
Optimal conditions: methanol solvent, 25°C, 12–24 hours (yield: 60–72%).
Buchwald-Hartwig Amination
For industrial scalability, palladium-catalyzed cross-coupling is employed:
- Pd(dba)₂/Xantphos System :
The brominated pyrazole derivative couples with the amine-containing pyrazole using Pd(dba)₂ and Xantphos in toluene at 110°C.
$$
\text{Pz1-Br} + \text{Pz2-CH}2\text{NH}2 \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{Pz1-CH}2\text{NH-CH}_2\text{-Pz2}
$$
This method achieves 80–90% yields but requires rigorous exclusion of moisture.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Multi-step synthesis is streamlined using continuous flow systems:
Green Chemistry Approaches
- Solvent Selection : Ethanol/water mixtures replace dichloromethane or THF, reducing environmental impact.
- Catalyst Recycling : Pd nanoparticles supported on magnetic Fe3O4 are reused for 5+ cycles without significant activity loss.
Purification and Characterization
Chromatographic Methods
- Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted amines and aldehydes.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity.
Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₆ | |
| HRMS (m/z) | 285.1824 [M+H]⁺ | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.52 (s, 1H), 4.21 (s, 2H), ... |
Challenges and Optimization
Steric Hindrance
The isopropyl group impedes coupling reactions, necessitating:
Byproduct Formation
- Imine Intermediates : Controlled pH (6.5–7.5) minimizes undesired Schiff base formation.
- Metal Residues : Chelating resins (Chelex 100) reduce Pd contamination to <10 ppm.
Recent Advances
Photoredox Coupling
Visible-light-driven cross-dehydrogenative coupling avoids pre-functionalized substrates, shortening synthesis steps.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of a base such as sodium hydroxide[][4].
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. For instance, compounds similar to 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.2 |
| Compound B | HepG2 (Liver Cancer) | 22.8 |
| Compound C | HCT116 (Colon Cancer) | 18.4 |
These findings suggest that the pyrazole moiety may enhance the selectivity and potency of anticancer agents, providing a basis for further development into therapeutic candidates .
Anticonvulsant Properties
The anticonvulsant activity of pyrazole derivatives is another area of interest. Studies indicate that certain analogues exhibit protective effects in seizure models, suggesting a mechanism that involves modulation of neurotransmitter systems. The structure–activity relationship (SAR) analysis reveals that modifications to the pyrazole ring can significantly influence efficacy .
| Analogue | Model Used | Protective Index |
|---|---|---|
| Analogue 1 | PTZ-induced seizures | 9.2 |
| Analogue 2 | MES model | 7.5 |
These results underscore the potential for developing new anticonvulsant medications based on this compound class .
Enzyme Inhibition
Another promising application lies in enzyme inhibition, particularly targeting enzymes involved in cancer progression and inflammation. Pyrazole derivatives have been shown to inhibit specific kinases and phosphatases, which are critical in cell signaling pathways related to tumor growth and survival .
Synthesis and Derivatives
The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step reactions starting from commercially available pyrazole precursors. Various synthetic routes have been explored to optimize yield and purity, including:
- Condensation Reactions : Combining isopropyl pyrazole with appropriate amines.
- Functionalization : Modifying the pyrazole rings to enhance biological activity.
- Purification Techniques : Employing chromatography for isolating the desired compound.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anticancer properties against multiple cell lines. The results indicated that modifications at the N-position significantly improved cytotoxicity compared to parent compounds .
Case Study 2: Anticonvulsant Testing
A separate investigation assessed the anticonvulsant effects of various pyrazole derivatives in animal models. The study demonstrated that certain structural modifications led to enhanced protective effects against induced seizures, suggesting a viable pathway for drug development aimed at epilepsy treatment .
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares key structural features and molecular properties of the target compound with its analogs:
Discrepancies and Limitations
Biological Activity
The compound 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine , with the molecular formula and a molecular weight of approximately 218.29 g/mol, belongs to the pyrazole class of compounds. Its structural features, particularly the presence of two pyrazole rings, suggest potential biological activities that merit detailed exploration.
Synthesis and Structural Characteristics
This compound is synthesized through the reaction of 1-isopropyl-1H-pyrazole-5-carboxaldehyde with 1-methyl-1H-pyrazol-4-amine , typically utilizing bases such as sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO. The synthesis involves heating the reactants to facilitate product formation, which can be purified via recrystallization or chromatography.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that it may exhibit inhibitory effects on certain enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis. This mechanism positions it as a candidate for drug development aimed at treating various diseases.
Potential Applications
Based on its biological properties, the compound may have applications in:
- Medicinal Chemistry : Serving as a lead structure for new pharmaceuticals targeting inflammatory diseases.
- Antitumor Activity : Similar pyrazole derivatives have shown promise in inhibiting tumor growth, suggesting potential for further investigation in cancer treatment .
Antitumor Potential
In related studies, pyrazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. For example, compounds exhibiting IC values less than 30 µM against glioblastoma and melanoma cells were noted. The structural features contributing to this activity often include specific substitutions on the pyrazole ring that enhance interaction with target proteins involved in tumorigenesis .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Single pyrazole ring | Moderate anti-inflammatory |
| Compound B | Two pyrazole rings | High cytotoxicity against cancer cells |
| Compound C | Pyrazole with amine group | Anticonvulsant properties |
This table illustrates how variations in structure among pyrazole derivatives can lead to distinct biological activities, highlighting the importance of specific functional groups in determining pharmacological profiles.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation and functionalization. Key steps include:
- Cyclocondensation : Reacting ethyl acetoacetate with substituted hydrazines (e.g., phenylhydrazine) under reflux with glacial acetic acid to form pyrazole intermediates .
- Functionalization : Introducing the isopropyl group via alkylation (e.g., using isopropyl halides) and coupling the methylpyrazole moiety through reductive amination or nucleophilic substitution .
- Purification : Use column chromatography (silica gel) and recrystallization (ethanol/water mixtures) to isolate the final product. Monitor reactions via TLC (hexane:ethyl acetate, 3:1) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR resolve substituent positions and confirm regioselectivity. For example, pyrazole protons appear as distinct singlets at δ 7.2–8.1 ppm .
- X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., 16.83°–51.68° for pyrazole-phenyl interactions) and hydrogen-bonding networks .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 245.1542) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Focus on hydrogen bonds between the pyrazole nitrogen and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .
Q. How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Methodological Answer:
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C) and validate purity via HPLC (>98%) .
- Structural Analogs : Test derivatives with controlled modifications (e.g., nitro→amino group substitutions) to isolate structure-activity relationships (SAR) .
- Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding affinity discrepancies .
Q. What strategies are recommended for designing enzymatic inhibition assays with this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., cyclooxygenase-2, kinases) based on structural analogs .
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition in real-time. Include positive controls (e.g., indomethacin for COX-2) .
- Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate values and assess competitive vs. non-competitive inhibition .
Data Contradiction Analysis
Q. How to address conflicting NMR assignments for pyrazole derivatives in the literature?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton signals (e.g., pyrazole C5-H) with carbon shifts .
- Isotopic Labeling : Synthesize N-labeled analogs to resolve overlapping signals in crowded regions (e.g., δ 7.5–8.0 ppm) .
- Computational Validation : Compare experimental H shifts with DFT-predicted values (GIAO method, 6-31G(d) basis set) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
